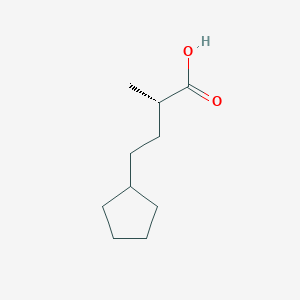

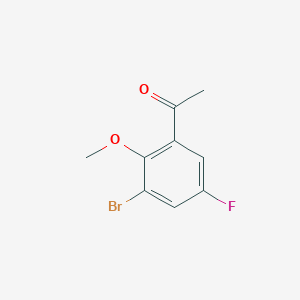

![molecular formula C21H18N6O3S B2703928 4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine CAS No. 1251615-97-0](/img/structure/B2703928.png)

4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a benzylpiperidine, a thiazole, and a pyridine . These functional groups suggest that the compound could have interesting biological activity, as these structures are often found in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups . The benzylpiperidine and pyridine components are both nitrogen-containing heterocycles, which could engage in a variety of interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen-containing heterocycles could make it a base, and the carbonyl group could make it a potential hydrogen bond acceptor .科学的研究の応用

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological properties. Researchers have investigated the synthesis and biological evaluation of this compound as a potential drug candidate. By modifying the piperidine moiety, scientists aim to create novel pharmaceutical agents with improved efficacy and reduced side effects .

Dual Kinase Inhibition

A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors targeting clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise for cancer therapy .

Antimicrobial Activity

Novel 4-(1-benzylpiperidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated for their antimicrobial properties. Researchers explored their effectiveness against bacterial and fungal pathogens, contributing to the field of infectious disease research .

CCR5 Antagonists for HIV Treatment

Scientists synthesized and evaluated piperidin-4-ol derivatives with ligand-induced calcium mobilization assays. Their primary interest was finding CCR5 antagonists with a novel skeleton for potential HIV-1 treatments. This research sheds light on new therapeutic strategies against viral infections .

Biological Activity Studies

In situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one led to the synthesis of novel compounds. These were investigated for their biological activity, contributing to our understanding of piperidine-based molecules in drug discovery .

Synthetic Methodology Development

Efficient and cost-effective methods for synthesizing substituted piperidines are essential. Researchers have explored intra- and intermolecular reactions leading to various piperidine derivatives. These advances benefit both novice researchers and experienced chemists seeking suitable substrates for biologically active piperidines .

作用機序

Target of Action

The primary target of the compound 4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine is Beta-secretase 1 . This enzyme plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine interacts with its target, Beta-secretase 1, and inhibits its activity . This interaction results in the prevention of β-sheet aggregation and fibril formation .

Biochemical Pathways

The compound 4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine affects the biochemical pathways involved in the neurodegenerative cascade of Alzheimer’s disease . It inhibits the toxic conformation of Aβ 1–42 and stabilizes the α-helical content .

Result of Action

The action of 4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine results in neuroprotective effects. It protects SH-SY5Y cells from Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Furthermore, it significantly reverses scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes .

将来の方向性

特性

IUPAC Name |

5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3S/c1-13(2)29-15-7-5-14(6-8-15)20-23-19(30-25-20)11-26-21(28)17-10-16(18-4-3-9-31-18)24-27(17)12-22-26/h3-10,12-13H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGZENIRJPSISV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(2,5-dioxo-6-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2703847.png)

![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2703848.png)

![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)

![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)

![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)